molecular formula C24H22N2O5 B15282842 N-{5-[(2-ethoxyanilino)carbonyl]-2-methylphenyl}-1,3-benzodioxole-5-carboxamide

N-{5-[(2-ethoxyanilino)carbonyl]-2-methylphenyl}-1,3-benzodioxole-5-carboxamide

Cat. No.: B15282842
M. Wt: 418.4 g/mol
InChI Key: OUWUJVPQWFYVNA-UHFFFAOYSA-N
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Description

N-{5-[(2-ethoxyanilino)carbonyl]-2-methylphenyl}-1,3-benzodioxole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, which is known for its stability and reactivity, making it a valuable structure in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2-ethoxyanilino)carbonyl]-2-methylphenyl}-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole ring This can be achieved through the condensation of catechol with formaldehyde under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2-ethoxyanilino)carbonyl]-2-methylphenyl}-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{5-[(2-ethoxyanilino)carbonyl]-2-methylphenyl}-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{5-[(2-ethoxyanilino)carbonyl]-2-methylphenyl}-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of their activity. This can result in various biological effects, such as enzyme inhibition or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(2-ethoxyanilino)carbonyl]-2-methylphenyl}-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of functional groups and the presence of the benzodioxole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H22N2O5

Molecular Weight

418.4 g/mol

IUPAC Name

N-[5-[(2-ethoxyphenyl)carbamoyl]-2-methylphenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C24H22N2O5/c1-3-29-20-7-5-4-6-18(20)25-23(27)16-9-8-15(2)19(12-16)26-24(28)17-10-11-21-22(13-17)31-14-30-21/h4-13H,3,14H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

OUWUJVPQWFYVNA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)C)NC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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